molecular formula C10H11BrO3 B1379966 3-(4-Bromo-2-methoxyphenyl)propanoic acid CAS No. 1261675-06-2

3-(4-Bromo-2-methoxyphenyl)propanoic acid

Cat. No.: B1379966
CAS No.: 1261675-06-2
M. Wt: 259.1 g/mol
InChI Key: BPPNXHOUQPFBCW-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11BrO3 It is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-2-methoxyphenyl)propanoic acid typically involves the bromination of 2-methoxyphenylpropanoic acid. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions usually involve the use of a solvent like acetic acid and maintaining the temperature at around 0-5°C to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-2-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The carboxylic acid group can be reduced to form alcohols or aldehydes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used to replace the bromine atom.

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used for oxidizing the methoxy group.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents for the carboxylic acid group.

Major Products

    Substitution: Products include derivatives with different substituents replacing the bromine atom.

    Oxidation: Products include 3-(4-formyl-2-methoxyphenyl)propanoic acid or 3-(4-carboxy-2-methoxyphenyl)propanoic acid.

    Reduction: Products include 3-(4-bromo-2-methoxyphenyl)propanol or 3-(4-bromo-2-methoxyphenyl)propanal.

Scientific Research Applications

3-(4-Bromo-2-methoxyphenyl)propanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-2-methoxyphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and methoxy group can influence the compound’s binding affinity and specificity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propanoic acid: Lacks the bromine atom, which may result in different reactivity and biological activity.

    3-(4-Bromophenyl)propanoic acid: Lacks the methoxy group, which can affect its solubility and interaction with biological targets.

    3-(2-Bromo-4-methoxyphenyl)propanoic acid: Similar structure but with different substitution pattern, leading to variations in chemical and biological properties.

Uniqueness

3-(4-Bromo-2-methoxyphenyl)propanoic acid is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring. This unique substitution pattern can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-bromo-2-methoxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPNXHOUQPFBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261675-06-2
Record name 3-(4-bromo-2-methoxyphenyl)propanoic acid
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